2-Chloroquinolin-8-ol;ZINC

Cancer Biology Survivin Inhibition Antiproliferative

2-Chloroquinolin-8-ol;ZINC (CAS 69991-76-0 for the zinc complex; free ligand CAS 31568-91-9) is a halogenated derivative of the 8-hydroxyquinoline (8-HQ) scaffold. The presence of a chlorine atom at the 2-position of the quinoline ring significantly alters the electronic and steric properties of the molecule compared to the parent 8-HQ, its isomers (e.g., 5-chloro, 7-chloro), and other 8-HQ-based drugs like clioquinol and nitroxoline.

Molecular Formula C9H6ClNOZn
Molecular Weight 245.0 g/mol
Cat. No. B13771816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinolin-8-ol;ZINC
Molecular FormulaC9H6ClNOZn
Molecular Weight245.0 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)Cl.[Zn]
InChIInChI=1S/C9H6ClNO.Zn/c10-8-5-4-6-2-1-3-7(12)9(6)11-8;/h1-5,12H;
InChIKeyGHIBVJFEWCTZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Chloroquinolin-8-ol;ZINC Is a Strategically Differentiated 8-Hydroxyquinoline for Research Procurement


2-Chloroquinolin-8-ol;ZINC (CAS 69991-76-0 for the zinc complex; free ligand CAS 31568-91-9) is a halogenated derivative of the 8-hydroxyquinoline (8-HQ) scaffold. The presence of a chlorine atom at the 2-position of the quinoline ring significantly alters the electronic and steric properties of the molecule compared to the parent 8-HQ, its isomers (e.g., 5-chloro, 7-chloro), and other 8-HQ-based drugs like clioquinol and nitroxoline [1]. This modification is a key driver of its distinct binding interactions and biological activities, making simple interchange with unsubstituted or differently substituted 8-HQs scientifically unsound.

The Risk of Generic 8-Hydroxyquinoline Substitution: A 2-Chloroquinolin-8-ol;ZINC Perspective


8-Hydroxyquinoline derivatives are not a uniform class of compounds where substitution is trivial. The specific position and nature of the substituent (e.g., chlorine at position 2 vs. 5 or 7) drastically impacts the compound's lipophilicity, metal chelation stoichiometry, and biological target profile [1]. For example, the proteasome inhibitory activity of these molecules is highly dependent on both the substituent and the coordinating metal ion [2]. 2-Chloroquinolin-8-ol has demonstrated specific activities, such as survivin inhibition and binding to ribosomal RNA, which are not a class-wide guarantee . Substituting it with a different 8-HQ analog could lead to a complete loss of the desired mechanism of action.

Quantifiable Differentiation of 2-Chloroquinolin-8-ol;ZINC: A Comparative Evidence Guide


Target Engagement: Survivin Inhibition and Antiproliferative Activity

2-Chloroquinolin-8-ol has been identified as an inhibitor of the anti-apoptotic protein survivin, a mechanism distinct from many 8-HQ derivatives. It has been shown to inhibit the proliferation of human epidermoid carcinoma cells in vitro . While a direct IC50 comparison with a close analog like clioquinol is not available in the retrieved data, the mechanism itself is differentiating. Class-level evidence shows that chloro-8-hydroxyquinolines can inhibit the proteasome, and their copper complexes are potent antiproliferative agents [1].

Cancer Biology Survivin Inhibition Antiproliferative

Unique Binding Interaction: Antifungal Mechanism via Ribosomal RNA Binding

A key differentiator is the reported mechanism of antifungal action. 2-Chloroquinolin-8-ol has been shown to inhibit the growth of Trichophyton mentagrophytes, a dermatophyte fungus, by binding to ribosomal RNA . This is a highly specific mechanism distinct from the metal chelation or ionophore activity commonly reported for other 8-HQ class members like clioquinol and cloxyquin. The binding constants for this interaction were determined using vibrational spectroscopy and atomic orbital calculations .

Antifungal Mechanism of Action RNA Binding

Physicochemical Positioning: Defined LogP and Altered Lipophilicity

The chlorine substitution at the 2-position provides 2-Chloroquinolin-8-ol with a defined partition coefficient (LogP) of 2.8 [1]. This value directly quantifies its increased lipophilicity compared to the parent 8-hydroxyquinoline, which has a significantly lower LogP (the precise experimental or predicted LogP for unsubstituted 8-HQ was not retrieved in the same datasheet for a direct calculation). The calculated LogP is key for structure-activity relationship (SAR) studies and predicting membrane permeability.

Physicochemical Properties Lipophilicity SAR

Metal Complex Stoichiometry: A Defined 1:1 Zinc-Ligand Ratio

For procurement of a specific zinc complex for reproducible research, the defined 1:1 metal-to-ligand stoichiometry of the 2-Chloroquinolin-8-ol;ZINC complex is a critical differentiator . The molecular formula C9H6ClNOZn indicates this specific ratio, distinguishing it from zinc complexes formed with other 8-HQ derivatives that can adopt 1:2 (metal:ligand) or other stoichiometries (e.g., clioquinol's zinc complex often has a 1:2 ratio) [1]. This ensures consistent stoichiometry and properties upon dissolution.

Organometallic Chemistry Zinc Complex Stoichiometry

Strategic Application Scenarios for Procuring 2-Chloroquinolin-8-ol;ZINC


Investigating Survivin-Mediated Anticancer Mechanisms

Procure 2-Chloroquinolin-8-ol for cell-based assays specifically designed to evaluate survivin inhibition. Its reported activity against this target differentiates it from clioquinol, which is primarily a metal ionophore and proteasome inhibitor. Use it in parallel with a survivin-negative control to establish target-specific cytotoxicity in human epidermoid carcinoma models [1].

Studying RNA-Targeting Antifungal Agents Against Dermatophytes

Utilize this compound as a positive control or lead molecule in projects focused on novel mechanisms of action for antifungal drugs. Its unique ability to bind ribosomal RNA in Trichophyton mentagrophytes provides a strategic advantage over metal-chelating antifungals, and it can be used in RNA-binding studies and resistance development research .

Standardizing Structure-Activity Relationship (SAR) Studies on 8-HQ Lipophilicity

Incorporate 2-Chloroquinolin-8-ol as a key derivative in a panel of 8-HQs to delineate the impact of substituent position on LogP. With a reliably reported LogP of 2.8, it serves as a reference point between the parent 8-HQ and gem-disubstituted analogs like clioquinol, helping to model the contribution of a single chlorine atom to membrane permeability and target engagement [2].

Ensuring Reproducibility in Zinc Ionophore or Metal Complex Research

When a study requires a well-defined organometallic species, procure the 2-Chloroquinolin-8-ol;ZINC complex. Unlike the potentially variable complexes formed by dissolving free ligands with metal salts, this product's 1:1 stoichiometry offers a single, well-defined species for dose-response, antimicrobial, or cell-viability assays, improving experimental reproducibility [3].

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